REACTION_CXSMILES
|
BrC1C=C(C=CC=O)C=C(OC)C=1OC.COC1C=C(C=C(OC)C=1OC)C=O.[CH3:30][O:31][C:32]1[CH:33]=[C:34]([CH:42]=[CH:43][CH:44]=[O:45])[CH:35]=[C:36]([O:40][CH3:41])[C:37]=1[O:38][CH3:39].[CH3:46][O:47][C:48]1[CH:49]=[C:50]([OH:54])[CH:51]=[CH:52][CH:53]=1.N1CCOCC1>CO>[CH3:41][O:40][C:36]1[CH:35]=[C:34]([CH:42]=[CH:43][CH:44]=[O:45])[CH:33]=[C:32]([O:31][CH3:30])[C:37]=1[O:38][CH3:39].[CH3:46][O:47][C:48]1[CH:49]=[C:50]2[C:51]([CH:42]([C:34]3[CH:33]=[C:32]([O:31][CH3:30])[C:37]([O:38][CH3:39])=[C:36]([O:40][CH3:41])[CH:35]=3)[CH2:43][CH:44]([OH:45])[O:54]2)=[CH:52][CH:53]=1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
71 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C=CC=O
|
Name
|
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)O
|
Name
|
3-(3-bromo-4,5-dimethoxyphenyl)-propenal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1OC)OC)C=CC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
|
Quantity
|
30 μL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
( 1H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C=CC=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(CC(OC2=C1)O)C1=CC(=C(C(=C1)OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |